1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine
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Overview
Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as sulfonyl groups attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nucleophilic Substitution:
Sulfonylation: The sulfonyl groups are introduced via sulfonylation reactions, where sulfonyl chlorides react with the piperidine ring under basic conditions.
Coupling Reactions: The final step involves coupling the substituted phenyl ring with the sulfonylated piperidine under specific reaction conditions, often using catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of piperidine derivatives with reduced sulfonyl groups.
Scientific Research Applications
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Disrupting Cellular Functions: Affecting the function of cellular components, leading to changes in cell behavior and viability.
Comparison with Similar Compounds
Similar Compounds
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methylpiperidine: Similar structure but with a methyl group instead of an isobutyl group.
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-ethylpiperidine: Similar structure but with an ethyl group instead of an isobutyl group.
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-propylpiperidine: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the isobutylsulfonyl group on the piperidine ring
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFNO4S2/c1-11(2)10-23(19,20)12-5-7-18(8-6-12)24(21,22)13-3-4-15(17)14(16)9-13/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYCHKQDOMFXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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